

ALRT1550: A Highly Selective Retinoic Acid Receptor Agonist with Minimal Cross-Reactivity

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Compound of Interest		
Compound Name:	ALRT1550	
Cat. No.:	B1667003	Get Quote

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A comprehensive analysis of the nuclear receptor cross-reactivity profile of **ALRT1550**, a potent synthetic retinoid, confirms its high selectivity for Retinoic Acid Receptors (RARs) with minimal off-target effects on other major nuclear receptors. This guide provides a detailed comparison of **ALRT1550**'s binding affinities and functional activities, supported by experimental data, to aid researchers and drug development professionals in their evaluation of this compound.

ALRT1550 is recognized as one of the most potent RAR-selective retinoids discovered to date, demonstrating 10 to 100 times greater activity in competitive binding and cotransfection assays compared to all-trans retinoic acid (ATRA)[1]. Its primary biological activity is mediated through the RARs, which are critical regulators of cell proliferation and differentiation.

Comparative Binding Affinity of ALRT1550

To ascertain the selectivity of **ALRT1550**, its binding affinity for RARs was compared against its affinity for Retinoid X Receptors (RXRs), a closely related family of nuclear receptors. The equilibrium dissociation constant (Kd) values, a measure of binding affinity where a lower value indicates a stronger interaction, were determined through competitive radioligand binding assays.



Nuclear Receptor	ALRT1550 Kd (nM)
Retinoic Acid Receptors (RARs)	~1 - 4
Retinoid X Receptors (RXRs)	~270 - 556

Table 1: Binding affinities of **ALRT1550** for RARs and RXRs.

The data clearly demonstrates that **ALRT1550** binds to RARs with exceptional potency, exhibiting Kd values in the low nanomolar range. In stark contrast, its affinity for RXRs is significantly lower, with Kd values that are approximately 100- to 300-fold higher. This substantial difference underscores the high selectivity of **ALRT1550** for RARs over RXRs. While comprehensive data on a wider panel of nuclear receptors such as the Vitamin D Receptor (VDR), Glucocorticoid Receptor (GR), Farnesoid X Receptor (FXR), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptors (PPARs) is not readily available in published literature, the pronounced selectivity for RARs over the closely related RXRs suggests a favorable cross-reactivity profile.

Functional Selectivity in Cellular Assays

The functional consequence of this selective binding is observed in cellular transactivation assays. These assays measure the ability of a compound to activate a receptor and induce the expression of a reporter gene. Cotransfection assays have shown that **ALRT1550** is a potent activator of RAR-mediated gene transcription, consistent with its high binding affinity. The significantly weaker binding to other nuclear receptors translates to minimal activation of their respective signaling pathways.

Experimental Protocols

The determination of **ALRT1550**'s cross-reactivity profile relies on two key experimental methodologies: competitive radioligand binding assays and reporter gene transactivation assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (**ALRT1550**) for a specific nuclear receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for





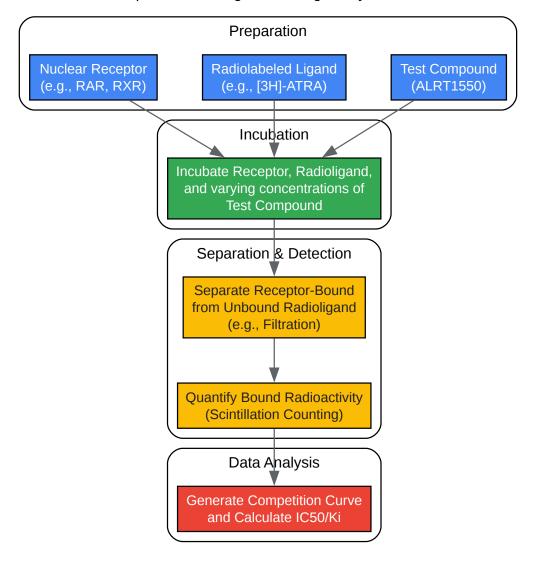


that receptor.

Workflow Diagram:

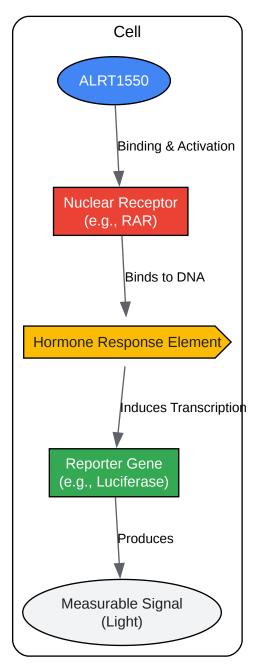


Competitive Radioligand Binding Assay Workflow





Nuclear Receptor Transactivation Pathway



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References

- 1. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines -PubMed [pubmed.ncbi.nlm.nih.gov]
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